Pratensein(1-)

Description

Contextualization within the Flavonoid and Isoflavonoid (B1168493) Chemical Space

Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants. ontosight.ai They share a common C6-C3-C6 carbon skeleton, consisting of two aromatic rings (A and B) linked by a three-carbon bridge that typically forms a heterocyclic C ring. Isoflavonoids are a subclass of flavonoids where the B-ring is attached to the C3 position of the C-ring, a key structural distinction from other flavonoids where this attachment is at the C2 position. researchgate.net

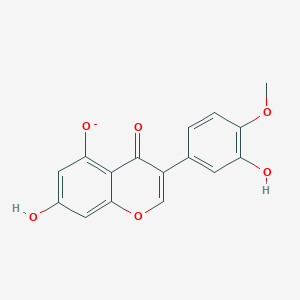

Pratensein (B192153) is specifically classified as an O-methylated isoflavone (B191592). wikipedia.org Its chemical structure is 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one. drugfuture.comwikidata.org This structure features hydroxyl groups at positions 5 and 7 of the A-ring and a B-ring with a hydroxyl group at position 3' and a methoxy (B1213986) group at position 4'. ontosight.ai The presence and position of these functional groups are crucial in defining its chemical properties and biological interactions.

The biosynthesis of isoflavonoids like pratensein originates from the phenylpropanoid pathway. researchgate.net A key enzymatic step, catalyzed by isoflavone synthase, reorients the B-ring from the 2-position to the 3-position, thereby establishing the characteristic isoflavonoid backbone. nih.gov Subsequent modifications, such as hydroxylation and methylation by enzymes like isoflavone 3'-hydroxylase (I3'H) and 2,7,4'-trihydroxyisoflavanone (B1247573) 4'-O-methyltransferase (HI4'OMT), lead to the formation of pratensein. nih.gov It is considered a derivative of biochanin A (4'-O-methylgenistein), specifically 3'-hydroxybiochanin A. nih.govnih.gov

Table 1: Chemical Identification of Pratensein(1-)

| Identifier | Value |

|---|---|

| Chemical Name | 5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one drugfuture.com |

| Synonyms | 3',5,7-Trihydroxy-4'-methoxyisoflavone, 3'-Hydroxybiochanin A cymitquimica.com |

| CAS Number | 2284-31-3 cymitquimica.com |

| Molecular Formula | C16H12O6 drugfuture.com |

| Molecular Weight | 300.26 g/mol drugfuture.com |

Natural Product Sourcing and Biological Occurrence

Pratensein is a naturally occurring compound found within the plant kingdom, primarily in the legume family (Fabaceae). cymitquimica.com

Trifolium pratense (Red Clover): The most well-documented source of pratensein is red clover (Trifolium pratense), from which its name is derived. ontosight.aidrugfuture.com It is one of the major isoflavones found in this species, along with biochanin A, formononetin, and genistein (B1671435). wikipedia.orgT. pratense is a herbaceous flowering plant native to Europe, Western Asia, and northwest Africa, and has been naturalized in many other temperate regions. atamanchemicals.comwikipedia.org The plant is widely cultivated as a fodder crop and for its nitrogen-fixing capabilities, which improve soil fertility. atamanchemicals.comfeedipedia.org The isolation of pratensein from red clover was a key step in its initial characterization and structural elucidation. drugfuture.com

Cuscuta kotschyana: Pratensein and its glycosides have also been identified in the parasitic plant Cuscuta kotschyana, particularly when it grows on the host plant Alhagi maurorum. nih.govdntb.gov.ua This finding is significant as it suggests that the parasite may acquire and metabolize compounds from its host. Research has detected pratensein and pratensein glycoside in extracts of C. kotschyana and has investigated their biological activities. nih.govlac-bac.gc.caresearchgate.net The presence of pratensein in Cuscuta species highlights the complex biochemical interactions that can occur between parasitic plants and their hosts. nih.gov

Other Sources: Beyond these primary sources, pratensein has been identified in other plants. For instance, studies on the metabolic engineering of alfalfa (Medicago sativa) have shown that it can produce glucosides of pratensein when genetically modified. nih.govnih.govcapes.gov.br It has also been reported in other leguminous plants like chickpeas (Cicer arietinum). wikidata.org

Table 2: Documented Natural Sources of Pratensein(1-)

| Plant Species | Family | Common Name | Notes |

|---|---|---|---|

| Trifolium pratense | Fabaceae | Red Clover | Primary source from which it was first isolated. wikipedia.orgdrugfuture.com |

| Cuscuta kotschyana | Convolvulaceae | - | Found in the parasite, likely acquired from its host. nih.govdntb.gov.ua |

| Medicago sativa | Fabaceae | Alfalfa | Produced in genetically engineered varieties. nih.govnih.gov |

| Cicer arietinum | Fabaceae | Chickpea | Reported as a constituent. wikidata.org |

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H11O6- |

|---|---|

Poids moléculaire |

299.25 g/mol |

Nom IUPAC |

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-5-olate |

InChI |

InChI=1S/C16H12O6/c1-21-13-3-2-8(4-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3/p-1 |

Clé InChI |

FPIOBTBNRZPWJW-UHFFFAOYSA-M |

SMILES canonique |

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)[O-])O)O |

Origine du produit |

United States |

Biosynthetic Pathways and Metabolic Engineering of Pratensein

Elucidation of Enzymatic Conversion Pathways

The formation of pratensein (B192153) is a multi-step process that begins with primary metabolism and funnels intermediates through the complex isoflavonoid (B1168493) biosynthesis network.

The journey to pratensein begins with the amino acid L-phenylalanine, a product of the shikimate pathway. This precursor enters the general phenylpropanoid pathway, a metabolic route common to all higher plants for producing a wide array of phenolic compounds. A series of core enzymes, including Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL), convert L-phenylalanine into p-coumaroyl-CoA. researchgate.net

This intermediate stands at a critical juncture. Chalcone (B49325) Synthase (CHS), a key enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Subsequently, Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into its corresponding flavanone (B1672756), naringenin. mdpi.comfrontiersin.org

The commitment step for isoflavonoid synthesis is the conversion of this flavanone intermediate. Isoflavone (B191592) Synthase (IFS), a cytochrome P450 enzyme, catalyzes an aryl migration reaction, transforming the flavanone (naringenin) into an isoflavone (genistein). mdpi.comfrontiersin.org From genistein (B1671435), further enzymatic modifications such as methylation lead to the formation of biochanin A. researchgate.net Biochanin A then serves as the direct substrate for the final step in pratensein biosynthesis. nih.govresearchgate.net

The final and specific step in the formation of pratensein is the hydroxylation of biochanin A. This reaction is catalyzed by the enzyme Isoflavone 3'-Hydroxylase (I3'H), which has been assigned the Enzyme Commission (EC) number 1.14.14.88. qmul.ac.ukwikipedia.org This enzyme was formerly classified as EC 1.14.13.52. genome.jpexpasy.org

I3'H is a cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the 3' position of the B-ring of the isoflavone core structure. qmul.ac.ukgenome.jp The reaction requires NADPH and molecular oxygen (O2) as co-substrates. wikipedia.org The enzymatic conversion can be summarized as:

Biochanin A + NADPH + H⁺ + O₂ → Pratensein + NADP⁺ + H₂O genome.jp

This enzyme, also known by synonyms such as isoflavone 3'-monooxygenase and CYP81E9, has been identified and characterized in several plant species, including chickpea (Cicer arietinum). qmul.ac.ukgenome.jp Research has shown that I3'H can also act on other 4'-methoxy isoflavones, such as formononetin, converting it to calycosin (B1668236) (3'-hydroxyformononetin). qmul.ac.ukexpasy.org The activity of I3'H is a critical determinant of pratensein accumulation in plants. nih.gov

| Property | Description | References |

|---|---|---|

| EC Number | 1.14.14.88 (formerly 1.14.13.52) | qmul.ac.ukexpasy.org |

| Enzyme Class | Oxidoreductase (Cytochrome P450 Heme-thiolate protein) | qmul.ac.ukexpasy.orgwikipedia.org |

| Systematic Name | formononetin,[reduced NADPH—hemoprotein reductase]:oxygen oxidoreductase (3'-hydroxylating) | qmul.ac.uk |

| Reaction Catalyzed | Hydroxylation of the isoflavone B-ring at the 3' position | nih.govgenome.jp |

| Primary Substrate | Biochanin A | nih.govexpasy.org |

| Other Substrates | Formononetin | qmul.ac.ukexpasy.org |

| Cofactors/Co-substrates | NADPH, H⁺, O₂, Heme | wikipedia.org |

| Product from Biochanin A | Pratensein | nih.govgenome.jp |

Overview of the Isoflavonoid Biosynthesis Network

Genetic and Transcriptomic Regulation of Pratensein Accumulation in Plants

The accumulation of pratensein in plants is a highly regulated process, governed by the differential expression of biosynthetic genes, which is in turn controlled by a complex network of transcription factors and influenced by developmental and environmental signals. mdpi.compressbooks.pub

Transcriptomic analyses, such as RNA-sequencing, in isoflavone-producing plants like red clover (Trifolium pratense) and licorice (Glycyrrhiza species) have provided significant insights into this regulation. mdpi.comnih.govmdpi.com These studies reveal that the abundance of pratensein and other isoflavonoids is strongly correlated with the transcript levels of key biosynthetic genes, including Isoflavone Synthase (IFS) and Isoflavone 3'-Hydroxylase (I3'H). nih.govmdpi.comnih.gov For instance, in high-isoflavone varieties of T. pratense, the expression of genes encoding rate-limiting enzymes like PAL, CHS, and IFS is significantly upregulated compared to low-isoflavone varieties. mdpi.com

The expression of these biosynthetic genes is orchestrated by various families of transcription factors (TFs). mdpi.com Studies have identified several TF families, including MYB, WRKY, bHLH, and NAC, as potential regulators of the isoflavonoid pathway. mdpi.comnih.govmdpi.com These TFs can act as activators or repressors, binding to specific promoter regions of the pathway genes to modulate their expression in response to various stimuli. For example, specific MYB transcription factors have been shown to regulate the isoflavonoid pathway in soybean. mdpi.com In T. pratense, overexpression of certain TFs, such as TpMYB30, led to a significant increase in isoflavonoid content. nih.gov

Furthermore, pratensein accumulation is often tissue-specific and can be induced by environmental stresses such as UV radiation and pathogen attack, indicating that the regulatory network is responsive to external cues. nih.govmdpi.comnih.gov In Rhododendron chrysanthum, pratensein levels were significantly higher under UV-B stress. mdpi.com This stress-inducibility is linked to the role of isoflavonoids as phytoalexins, which are antimicrobial compounds produced by plants to defend against pathogens. qmul.ac.uk

| Component | Example/Family | Role in Regulation | References |

|---|---|---|---|

| Key Biosynthetic Genes | PAL, C4H, 4CL, CHS, CHI, IFS, I3'H | Their expression levels are rate-limiting and directly control the metabolic flux towards pratensein. | mdpi.comnih.gov |

| Transcription Factor Families | MYB | Identified as key regulators; overexpression of some members can enhance isoflavonoid content. | mdpi.comnih.govmdpi.com |

| WRKY | Implicated in regulating flavonoid biosynthesis in response to stress. | mdpi.commdpi.com | |

| bHLH | Often work in combination with MYB TFs to control the flavonoid pathway. | mdpi.com | |

| NAC | Identified as potential regulators of isoflavone biosynthesis. | mdpi.commdpi.com | |

| Regulatory Signals | UV light, pathogens, developmental stage | Induce the expression of biosynthetic genes and TFs, leading to increased pratensein accumulation. | nih.govmdpi.comnih.gov |

Molecular Mechanisms of Pratensein S Biological Activities

Anti-inflammatory Actions and Cellular Signaling Crosstalk

Pratensein's anti-inflammatory properties are attributed to its ability to interfere with multiple signaling pathways that are central to the inflammatory response. These include the modulation of the NF-κB pathway, regulation of the inflammasome, suppression of pro-inflammatory cytokine production, and attenuation of TGF-β signaling.

Nuclear Factor-κB (NF-κB) Pathway Modulation and Inhibition

The Nuclear Factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses. nih.gov The activation of the NF-κB pathway is a key step in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of inflammation. nih.gov Pratensein (B192153) has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling cascade. This inhibition is achieved by preventing the degradation of the inhibitory protein IκBα. researchgate.net In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. nih.gov Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. nih.gov By preventing IκBα degradation, pratensein effectively blocks the nuclear translocation of NF-κB, thereby suppressing the expression of NF-κB-dependent pro-inflammatory genes. researchgate.netnih.gov Phytochemicals, in general, are known to modulate NF-κB pathways by stabilizing its inhibitor, IκB, through the inhibition of phosphorylation and ubiquitination. xjtu.edu.cn

In the central nervous system (CNS), glial cells, including astrocytes and microglia, are key players in neuroinflammation. uab.edunih.gov The activation of these cells can exacerbate neuronal damage in various neurological conditions. uab.eduresearchgate.net Pratensein has demonstrated the ability to attenuate glial activation and neuroinflammation. researchgate.net This effect is, in part, mediated by the inhibition of the NF-κB pathway within these cells. By suppressing the activation of microglia and astrocytes, pratensein helps to reduce the production of neurotoxic inflammatory mediators, thereby conferring a neuroprotective effect. researchgate.netfrontiersin.org Limiting neuroinflammation is considered a promising therapeutic approach for neurological diseases driven by this process. uab.edu

Inflammasome Regulation: Targeting NLRP3 and Caspase-1

Inflammasomes are multiprotein complexes that play a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. mdpi.comnih.govnih.gov The NLRP3 inflammasome is a key component of this system and its aberrant activation is linked to several inflammatory disorders. mdpi.com The activation of the NLRP3 inflammasome involves the assembly of NLRP3, the adaptor protein ASC, and pro-caspase-1. frontiersin.org This assembly leads to the autocatalytic activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their active forms. nih.govfrontiersin.org Research suggests that pratensein can regulate the inflammasome, specifically targeting the NLRP3 and Caspase-1 components, thereby inhibiting the downstream inflammatory cascade.

Suppression of Pro-inflammatory Cytokine and Mediator Production (e.g., IL-1β, TNF-α, IL-6, Nitric Oxide)

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines and mediators. nih.gov Pratensein has been shown to effectively suppress the production of several key inflammatory molecules. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, pratensein significantly inhibits the production of nitric oxide (NO). researchgate.net This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production. researchgate.net Furthermore, pratensein has been found to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.net The suppression of these cytokines and mediators is a direct consequence of the inhibition of the NF-κB pathway and inflammasome activation. researchgate.netnih.gov

| Pro-inflammatory Mediator | Effect of Pratensein |

| Nitric Oxide (NO) | Inhibition of production. researchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Decreased expression. researchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced production. researchgate.net |

| Interleukin-1beta (IL-1β) | Reduced production. researchgate.net |

| Interleukin-6 (IL-6) | Reduced production. researchgate.net |

Role of Pratensein Glycoside in Transforming Growth Factor-β (TGF-β) Signaling Attenuation

Transforming Growth Factor-β (TGF-β) is a multifunctional cytokine that plays a complex role in inflammation and tissue fibrosis. nih.gov While TGF-β has anti-inflammatory properties under certain conditions, its sustained signaling can lead to chronic inflammation and pathological tissue remodeling. nih.gov Pratensein glycoside has been found to attenuate the TGF-β signaling pathway. colab.ws In the context of respiratory syncytial virus (RSV) infection, which activates the TGF-β pathway, treatment with pratensein glycoside was shown to repress the pro-inflammatory effects of TGF-β. This suggests that pratensein glycoside can inhibit RSV-induced inflammation by targeting the TGF-β signaling pathway. colab.ws The canonical TGF-β pathway involves the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate gene expression. nih.gov

Antioxidant Defense Mechanisms

In addition to its anti-inflammatory properties, pratensein exhibits significant antioxidant activity. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. nih.govnih.gov Antioxidant defense mechanisms are crucial for mitigating the damaging effects of ROS. nih.govnih.gov

Extracts of Trifolium pratense, a source of pratensein, have demonstrated the ability to enhance the endogenous antioxidant defense system. These extracts have been shown to increase the activity of antioxidant enzymes such as catalase (CAT). mdpi.com Furthermore, they can reduce the intensity of lipid peroxidation, a key process of oxidative damage to cell membranes. mdpi.com The antioxidant properties of isoflavones like pratensein are attributed to their ability to scavenge free radicals and chelate metal ions that can catalyze the formation of ROS. Phytoestrogens, including pratensein, are effective antioxidants that can protect against oxidative damage. mdpi.com

| Antioxidant Enzyme/Process | Effect of Trifolium pratense Extracts |

| Catalase (CAT) | Increased activity. mdpi.com |

| Lipid Peroxidation | Decreased intensity. mdpi.com |

Reactive Oxygen Species (ROS) Scavenging and Redox Homeostasis Restoration

Pratensein has demonstrated notable antioxidant properties through its ability to scavenge reactive oxygen species (ROS) and restore cellular redox homeostasis. mdpi.comacs.org An imbalance in redox homeostasis, often caused by an increase in ROS levels, can lead to oxidative stress, which in turn damages cellular components like proteins, DNA, and lipids. mdpi.com Phenolic compounds, such as pratensein, can counteract this by reducing ROS production. mdpi.com

The antioxidant activity of pratensein is attributed to its chemical structure, which enables it to neutralize free radicals. grafiati.comdntb.gov.ua Studies have shown that various fullerene derivatives can scavenge major physiologically relevant ROS, including the superoxide (B77818) radical anion (O₂˙¯), singlet oxygen, and hydroxyl radical (HO˙), and inhibit lipid peroxidation. nih.gov This capacity to intercept ROS helps protect cells from oxidative damage and maintain mitochondrial membrane potential. nih.gov The restoration of redox balance is crucial for normal cellular function and preventing the onset of various pathologies. mdpi.comacs.org

Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

Pratensein has been shown to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. dntb.gov.uafzu.edu.cn The Nrf2-Keap1-ARE pathway is a primary regulator of genes involved in antioxidant and phase II detoxification processes. mdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1. wikipathways.org However, upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. wikipathways.org

Once in the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to the antioxidant-responsive element (ARE) in the promoter region of its target genes. wikipathways.org This binding initiates the transcription of a wide array of cytoprotective genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), and enzymes involved in glutathione (B108866) synthesis. mdpi.comwikipathways.org Pratensein's ability to activate this pathway suggests it can enhance the cell's intrinsic antioxidant defenses, thereby mitigating cellular damage caused by oxidative stress. dntb.gov.uafzu.edu.cn This activation can also modulate virus-induced oxidative stress and inflammation. mdpi.com

Impact on Oxidative Stress Biomarkers and Enzyme Activities (e.g., Malondialdehyde, Superoxide Dismutase, Reduced Glutathione)

Pratensein and related compounds have been observed to modulate the levels of key oxidative stress biomarkers and the activity of antioxidant enzymes. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects through antioxidant defenses. mdpi.commdpi.com Key indicators of oxidative stress include increased levels of malondialdehyde (MDA), a product of lipid peroxidation, and altered activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as levels of reduced glutathione (GSH). mdpi.commdpi.comnih.govnih.gov

Studies have shown that in conditions associated with high oxidative stress, such as non-alcoholic fatty liver disease and glaucoma, there are significantly elevated levels of MDA and alterations in the activities of SOD, GPx, and GSH. nih.govnih.govturkiyeparazitolderg.org For instance, in some disease states, SOD and GSH levels are lower, while MDA and CAT levels are higher compared to healthy controls, indicating increased oxidative damage and a compromised antioxidant defense system. nih.gov Conversely, interventions with antioxidant compounds can lead to a reduction in MDA levels and a normalization of antioxidant enzyme activities. mdpi.comwcrj.net For example, treatment with certain extracts has been shown to upregulate antioxidant enzymes like CAT, GSH, and SOD. researchgate.net This indicates that such compounds can bolster the cellular antioxidant defense mechanisms, thereby reducing oxidative damage. wcrj.netresearchgate.net

| Biomarker/Enzyme | Effect of Oxidative Stress | Potential Impact of Pratensein |

|---|---|---|

| Malondialdehyde (MDA) | Increased levels indicate lipid peroxidation | Potential to decrease levels |

| Superoxide Dismutase (SOD) | Activity can be altered (increased or decreased) | Potential to normalize activity |

| Reduced Glutathione (GSH) | Decreased levels indicate depletion of antioxidant reserves | Potential to increase levels |

Anticancer Modulatory Effects

Regulation of Cellular Proliferation and Viability

Pratensein and extracts containing it have demonstrated the ability to regulate cellular proliferation and viability, particularly in cancer cells. wcrj.netresearchgate.net Cancer is fundamentally characterized by excessive and uncontrolled cell proliferation. nih.gov The regulation of cell viability and proliferation is a complex process involving various signaling pathways and checkpoints within the cell cycle. mdpi.comcellsignal.com

Studies on various cancer cell lines have shown that treatment with pratensein or related extracts can significantly reduce cell viability in a time- and dose-dependent manner. wcrj.netwcrj.net For example, extracts from Trifolium pratense, which contains pratensein, have been shown to inhibit the proliferation of human prostate cancer cells. wcrj.netwcrj.net Similarly, other flavonoids like luteolin (B72000) have been found to inhibit the viability and proliferation of colorectal and other cancer cells. researchgate.net This inhibition of proliferation is a key aspect of the anticancer properties of these compounds. researchgate.netmedchemexpress.com

Induction of Apoptosis and Autophagy in Neoplastic Cells

Pratensein has been shown to induce programmed cell death, specifically apoptosis and autophagy, in neoplastic cells. wcrj.netmedchemexpress.com Apoptosis is a crucial process for removing damaged or unwanted cells, and its evasion is a hallmark of cancer. wcrj.netwcrj.netnih.gov Autophagy is a cellular process of self-digestion that can either promote cell survival or, in some contexts, lead to cell death. wcrj.netwcrj.net

Studies have demonstrated that extracts containing pratensein can significantly increase apoptosis and autophagy in cancer cell lines, such as human prostate cancer cells and B-cell acute lymphoblastic leukemia cells. wcrj.netwcrj.netnih.gov The induction of apoptosis is often observed through morphological changes and is confirmed by assays like Annexin V/PI staining. wcrj.netnih.gov The ability to trigger these cell death pathways is a significant component of the anticancer activity of pratensein. wcrj.netwcrj.netnih.gov

Differential Gene Expression of Apoptotic and Anti-apoptotic Regulators (e.g., p53, BAX, BCL-2, Caspase-3)

The induction of apoptosis by pratensein is mediated through the differential regulation of key genes involved in the apoptotic pathway. This includes the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. researchgate.net The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with members that either promote (e.g., BAX) or inhibit (e.g., BCL-2) apoptosis. waocp.orgmdpi.comresearchgate.net The tumor suppressor protein p53 also plays a critical role in initiating apoptosis in response to cellular stress. mdpi.comwaocp.org Caspases, particularly caspase-3, are executioner enzymes that carry out the final stages of apoptosis. waocp.orgmdpi.comresearchgate.net

Research has shown that treatment with pratensein or pratensein-containing extracts leads to an upregulation of p53 and the pro-apoptotic protein BAX at both the mRNA and protein levels in cancer cells. researchgate.net Concurrently, the expression of the anti-apoptotic protein BCL-2 is decreased. researchgate.net Furthermore, the expression of caspase-3 is increased, indicating the activation of the execution phase of apoptosis. researchgate.net These changes in gene expression shift the cellular balance towards apoptosis, leading to the death of cancer cells. wcrj.netresearchgate.net

| Gene/Protein | Function in Apoptosis | Effect of Pratensein Treatment | Reference |

|---|---|---|---|

| p53 | Tumor suppressor, pro-apoptotic | Upregulation | researchgate.net |

| BAX | Pro-apoptotic | Upregulation | researchgate.net |

| BCL-2 | Anti-apoptotic | Downregulation | researchgate.net |

| Caspase-3 | Executioner caspase, pro-apoptotic | Upregulation | researchgate.net |

Inhibition of Angiogenesis

Pratensein, an O-methylated isoflavone (B191592), has been identified as a contributor to anti-angiogenic activity. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. dntb.gov.ua The inhibition of this process is a key strategy in cancer therapy. nih.gov Pratensein's role in this process is multifaceted, involving the direct inhibition of endothelial cell functions and the modulation of key signaling pathways.

Extracts from Trifolium pratense, of which pratensein is a known constituent, have demonstrated significant anti-angiogenic properties. nih.gov Studies on Human Umbilical Vein Endothelial Cells (HUVECs) have shown that these extracts can decrease cell viability and induce apoptosis. nih.gov A key mechanism implicated in this effect is the reduction of nitric oxide (NO) production. nih.govsemanticscholar.org Nitric oxide is a crucial signaling molecule that promotes angiogenesis; therefore, its reduction contributes to an anti-angiogenic environment. nih.govsemanticscholar.org

At a molecular level, the anti-angiogenic effects of compounds like pratensein are often linked to the inhibition of vascular endothelial growth factor (VEGF) signaling. indexcopernicus.comthieme-connect.com VEGF is a potent pro-angiogenic factor that stimulates the proliferation and migration of endothelial cells. indexcopernicus.comx-mol.com Pratensein may interfere with the VEGF signaling cascade, potentially through pathways such as the PI3K/Akt pathway, which is known to be downstream of VEGF and crucial for endothelial cell survival and proliferation. thieme-connect.comnih.gov

Furthermore, pratensein has been identified as a nonselective inhibitor of two-pore channels (TPCs), which are lysosomal cation channels. medchemexpress.com Specifically, the inhibition of TPC2 is emerging as a therapeutic strategy to disrupt tumor angiogenesis, suggesting another avenue through which pratensein exerts its anti-angiogenic effects. medchemexpress.com

Neuroprotective Modalities and Neural Circuitry Influence

Amelioration of Cognitive Impairment

Pratensein has demonstrated significant neuroprotective effects, particularly in models of cognitive impairment analogous to Alzheimer's disease (AD). nih.gov Research using rat models with cognitive deficits induced by amyloid-beta (Aβ) peptides has shown that treatment with pratensein can significantly ameliorate learning and memory impairments. nih.govnih.gov This protective action is associated with the attenuation of neuronal degeneration and apoptosis in the hippocampus, a brain region critical for memory formation. nih.govchemfaces.com The underlying mechanisms for this amelioration include the reduction of neuroinflammation and oxidative stress. nih.govnih.gov

Synaptic Plasticity Enhancement

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Pratensein has been shown to enhance synaptic plasticity in the context of Aβ-induced neurotoxicity. nih.gov This enhancement is evidenced by its ability to restore the levels of key proteins involved in synaptic function and structure. nih.govnih.gov

The neuroprotective effects of pratensein are linked to its ability to modulate a range of proteins essential for synaptic function and long-term potentiation (LTP), a cellular correlate of memory. nih.govul.ie Studies have revealed that pratensein treatment significantly increases the expression of several key synaptic plasticity-related proteins in the hippocampus. nih.govul.ie

These proteins include:

Postsynaptic Density Protein-95 (PSD-95): A major scaffolding protein at excitatory synapses that is crucial for synapse maturation and receptor anchoring. nih.govd-nb.info

Phosphorylated N-methyl-D-aspartate Receptor 1 (p-NMDAR1): The activated form of a subunit of the NMDA receptor, which is critical for synaptic plasticity. nih.govd-nb.info

Phosphorylated Ca2+/calmodulin-dependent protein kinase II (p-CaMKII): A key protein kinase that is activated by calcium influx through NMDARs and is essential for LTP. nih.govd-nb.info

Phosphorylated Protein Kinase A catalytic subunit β (p-PKACβ) and Protein Kinase C γ (PKCγ): Kinases involved in various signaling cascades that regulate synaptic function. nih.govul.ie

Phosphorylated cAMP response element-binding protein (p-CREB): A transcription factor that, once activated, promotes the expression of genes required for long-term memory. nih.govplos.org

Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin that plays a critical role in neuronal survival, growth, and the modulation of synaptic plasticity. nih.govnih.gov

The upregulation of these proteins by pratensein suggests a comprehensive mechanism for enhancing synaptic strength and function, thereby counteracting the synaptic deficits observed in neurodegenerative conditions. nih.govnih.govul.ie

Table 1: Effect of Pratensein on Synaptic Plasticity-Related Proteins

| Protein | Function | Effect of Pratensein Treatment | Reference |

| PSD-95 | Postsynaptic scaffolding, synapse maturation | Increased expression | nih.gov |

| p-NMDAR1 | Synaptic plasticity, learning and memory | Increased expression | nih.gov |

| p-CaMKII | Long-term potentiation, memory formation | Increased expression | nih.gov |

| p-PKACβ | Signal transduction, synaptic regulation | Increased expression | nih.gov |

| PKCγ | Signal transduction, neuronal function | Increased expression | nih.gov |

| p-CREB | Gene expression for long-term memory | Increased expression | nih.gov |

| BDNF | Neuronal survival, synaptic plasticity | Increased levels | nih.govnih.gov |

Cholinergic System Homeostasis

The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132) (ACh), is integral to cognitive functions such as learning, memory, and attention. nih.gov Dysfunction of this system is a well-established feature of Alzheimer's disease. nih.gov Pratensein contributes to the maintenance of cholinergic system homeostasis, which is a key aspect of its neuroprotective profile. semanticscholar.orgnih.gov

A primary mechanism for cholinergic deficit in neurodegenerative diseases is the excessive activity of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine in the synaptic cleft. taylorandfrancis.comwikipedia.org By inhibiting AChE, the lifespan of ACh is prolonged, enhancing cholinergic neurotransmission. clevelandclinic.org

Research has demonstrated that pratensein significantly decreases the activity of acetylcholinesterase. nih.gov This inhibitory action leads to a subsequent and significant elevation in the levels of acetylcholine in the brain. nih.gov This restoration of acetylcholine levels is a critical factor in how pratensein improves cognitive function in compromised states. nih.govjmb.or.kr

Table 2: Pratensein's Impact on the Cholinergic System

| Parameter | Description | Effect of Pratensein Treatment | Reference |

| Acetylcholinesterase (AChE) Activity | Enzyme activity responsible for ACh breakdown | Significantly decreased | nih.gov |

| Acetylcholine (ACh) Levels | Neurotransmitter essential for cognition | Significantly elevated | nih.gov |

Amyloid-Beta (Aβ) Pathogenesis Modulation

Pratensein has been investigated for its potential to modulate the complex pathological cascade of Alzheimer's disease (AD), which is characterized by the accumulation and aggregation of amyloid-beta (Aβ) peptides. frontiersin.org The amyloid hypothesis of AD posits that the imbalance between Aβ production and clearance leads to the formation of toxic oligomers and senile plaques, triggering a cascade of events including neuroinflammation, synaptic dysfunction, and neuronal death. frontiersin.orgmdpi.comnih.gov Pratensein's activity is explored within this framework, focusing on its influence on the molecular machinery governing Aβ homeostasis.

Research into the molecular mechanisms of pratensein has involved the analysis of several key genes associated with the Aβ pathway to understand its effects on abnormal Aβ levels. researchgate.net Aβ peptides are proteolytically cleaved from the amyloid precursor protein (APP). frontiersin.org This process involves sequential cleavage by β-secretase (BACE1) and γ-secretase. frontiersin.orgnih.gov Therefore, modulating the expression of APP and BACE1 is a primary strategy for controlling Aβ production. nih.govnih.gov

Conversely, the clearance of Aβ from the brain is a critical process for preventing its accumulation. frontiersin.org Several enzymes, known as amyloid-degrading enzymes (ADEs), are responsible for Aβ catabolism. frontiersin.org Among these, neprilysin (NEP) and insulin-degrading enzyme (IDE) are considered the primary enzymes responsible for degrading Aβ in the brain. researchgate.netfrontiersin.org Studies have analyzed the effect of pratensein on the expression of these five critical genes—APP, BACE1, CatB (Cathepsin B), NEP, and IDE—to explore its potential for ameliorating Aβ-induced cognitive impairment. researchgate.net Upregulating the expression or activity of NEP and IDE is a promising therapeutic strategy to reduce Aβ accumulation. researchgate.netfrontiersin.org

Protection Against Ischemia-Reperfusion Injury

Pratensein has demonstrated neuroprotective effects against cerebral ischemia-reperfusion (I/R) injury. researchgate.net I/R injury is a complex pathological process that occurs when blood supply is restored to tissue after a period of ischemia, or lack of oxygen. mdpi.com This restoration, while essential, paradoxically triggers a cascade of further damage, including oxidative stress from the excessive production of reactive oxygen species (ROS), inflammation, mitochondrial dysfunction, and ultimately, cell death. mdpi.comrevespcardiol.org

The protective mechanisms of flavonoids, the class of compounds to which pratensein belongs, against myocardial I/R injury often involve multifaceted activities. nih.gov These include preventing the production of oxidants by inhibiting enzymes like xanthine (B1682287) oxidase, scavenging free radicals, possessing anti-inflammatory properties, and improving blood flow. nih.gov Pratensein's role in alleviating ischemic brain damage is an active area of investigation, focusing on its specific molecular interactions within the complex pathways of I/R injury. researchgate.net Emerging evidence suggests that activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, is a pivotal mechanism for protection against oxidative stress in I/R-mediated tissue damage. mdpi.com

Scavenger Receptor Class B Type I (SR-BI/CLA-1) Transcriptional Upregulation

Pratensein has been identified as a novel transcriptional up-regulator of Scavenger Receptor Class B Type I (SR-BI). nih.gov SR-BI, and its human homologue CD36 and lysosomal integral membrane protein-II analogous-1 (CLA-1), is a high-density lipoprotein (HDL) receptor that plays a crucial role in reverse cholesterol transport (RCT). nih.govresearchgate.netwikipedia.org This process involves the transport of cholesterol from peripheral tissues back to the liver, which is a key mechanism in preventing atherosclerosis. nih.govwikipedia.org

In a cell-based screening model designed to identify up-regulators of CLA-1, pratensein was shown to actively increase the transcriptional level of the receptor. nih.govjst.go.jp This effect was confirmed at both the mRNA and protein levels in HepG2 human hepatoma cells. nih.govresearchgate.net Functionally, this upregulation resulted in an increased uptake of DiI-HDL (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate-labeled HDL) by the cells, demonstrating enhanced receptor activity. nih.govresearchgate.net Further investigation mapped the cis-elements in the CLA-1 promoter responsible for pratensein's up-regulatory effect to the -1055/-182 bp fragment. nih.gov The activity of pratensein has been compared to other isoflavones, which also showed the ability to up-regulate CLA-1 transcriptional activity. nih.govresearchgate.net

| Isoflavone | Effect on CLA-1/SR-BI | Cell Model | Reference |

|---|---|---|---|

| Pratensein | Upregulates transcriptional activity, mRNA, and protein levels. | HepG2 cells | nih.govresearchgate.net |

| Formononetin | Upregulates CLA-1 transcriptional activity. | HepG2 cells | nih.govresearchgate.net |

| Genistein (B1671435) | Upregulates CLA-1 transcriptional activity. | HepG2 cells | nih.govresearchgate.net |

| Daidzein (B1669772) | Upregulates CLA-1 transcriptional activity. | HepG2 cells | nih.govresearchgate.net |

Enzyme Inhibition Profiles and Receptor Binding Assays

The biological activity of a compound like pratensein is often characterized through its interaction with various proteins, including enzymes and receptors. Enzyme inhibition profiles and receptor binding assays are fundamental tools in pharmacology for determining these interactions. nih.govnih.gov

Enzyme Inhibition: Enzyme inhibition profiling can rapidly screen for active ingredients from natural sources that can modulate the activity of a specific enzyme. nih.gov Pratensein has been identified in studies screening for tyrosinase inhibitors from the root of Glycyrrhiza uralensis. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in various fields. Such screening methods can reveal a compound's inhibitory activity by detecting a decrease in the enzymatic product. nih.gov

Receptor Binding Assays: Receptor-ligand binding assays are crucial for determining the affinity and selectivity with which a molecule (ligand) binds to a receptor. nih.govwikipedia.org These assays are central to drug development and can be performed using various technologies, including radioligand and non-radioactive methods like fluorescence polarization and surface plasmon resonance. nih.govwikipedia.orgbmglabtech.com While direct receptor binding data for pratensein is limited in the provided context, related isoflavonoids have been evaluated for their binding affinity to estrogen receptors (ERα and ERβ). researchgate.net For instance, studies have synthesized various isoflavones to assess their structure-activity relationships and binding affinities for human estrogen receptors. researchgate.net Pratensein itself, also known as 5-hydroxycalycosin, has been noted for its hypolipidemic activity, a biological effect that is often mediated by receptor interactions. researchgate.net

Structure Activity Relationship Sar Studies of Pratensein Analogues

Investigation of Isoflavone (B191592) Structural Motifs and Functional Correlates

The isoflavone scaffold, characterized by a 3-phenylchromen-4-one backbone, is the fundamental structural requirement for the biological activities of pratensein (B192153) and related compounds. The arrangement and nature of substituent groups on the A and B rings of this scaffold are critical determinants of their biological action.

Research has highlighted the importance of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the pratensein molecule. Pratensein is chemically known as 5,7,3'-trihydroxy-4'-methoxyisoflavone. Density functional theory (DFT) studies have indicated that the B-ring of isoflavonoids is a key active center, and the hydroxyl group at the 7-position is the most acidic site. These studies also suggest that pratensein is a highly active antioxidant, with its activity level following the order: pratensein > calycosin (B1668236) > glycitein (B1671905) > prunetin. The antioxidant mechanism is thought to involve hydrogen atom transfer (HAT), particularly in the gas phase, while the sequential proton loss electron transfer (SPLET) mechanism is favored in polar solvents.

The presence and position of hydroxyl groups are crucial for the antioxidant and other biological activities of isoflavonoids. Increased hydroxylation is generally associated with enhanced antioxidant activity. For instance, the isoflavone genistein (B1671435), which has a similar structure to pratensein but with a hydroxyl group at the 4'-position instead of a methoxy group, also exhibits significant biological effects. The structural similarity of phytoestrogens like pratensein to 17-β estradiol (B170435) allows them to interact with estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs). This interaction is believed to underlie many of their beneficial effects, including those related to neuroprotection and cognitive function.

Studies on various pratensein analogues have further elucidated the functional roles of different structural motifs. For example, methylation of hydroxyl groups can alter the bioactivity. While methylated derivatives can sometimes show higher bioactivity, the effect is dependent on the specific position of the methylation. The presence of a lipophilic prenyl group, another type of modification, has been shown to enhance the affinity of flavonoids for cell membranes, thereby amplifying their biological effects.

The following table summarizes the key structural features of pratensein and some of its analogues and their correlation with biological activity:

| Compound/Analogue | Key Structural Features | Functional Correlates |

| Pratensein | 5,7,3'-trihydroxy-4'-methoxyisoflavone | High antioxidant activity, estrogenic activity, neuroprotective effects. |

| Genistein | 5,7,4'-trihydroxyisoflavone | Potent estrogenic and antioxidant properties. |

| Daidzein (B1669772) | 7,4'-dihydroxyisoflavone | Estrogenic activity, inhibitor of hemoglobin glycosylation. |

| Biochanin A | 5,7-dihydroxy-4'-methoxyisoflavone | Inhibits hemoglobin glycosylation. |

| Formononetin | 7-hydroxy-4'-methoxyisoflavone | Up-regulates CLA-1 transcriptional activity. |

| Calycosin | 3',7-dihydroxy-4'-methoxyisoflavone | Antioxidant activity. |

| Prunetin | 5,4'-dihydroxy-7-methoxyisoflavone | Antioxidant and anti-adipogenic effects. |

Influence of Glycosylation and Other Chemical Modifications on Bioactivity

Glycosylation, the attachment of a sugar moiety to the isoflavone core, is a common modification that significantly impacts the physicochemical properties and bioactivity of pratensein and its analogues. In nature, flavonoids often exist as glycosides.

The addition of a sugar molecule generally increases the water solubility of the isoflavone but can also affect its absorption and metabolism. Microbial fermentation can convert flavonoid glycosides into their more bioactive aglycone forms, which are more readily absorbed in the small intestine and exhibit more potent antioxidant activity. For instance, pratensein 7-O-β-D-glucoside is a glycosylated form of pratensein. The enzymatic removal of the glucose unit would yield the aglycone, pratensein, which is considered to be more bioactive in many contexts.

However, the role of glycosylation is complex, and in some cases, glycosides may exhibit superior or prolonged in vivo activity compared to their aglycone counterparts. Flavonoid glycosides can have higher plasma levels and a longer mean residence time in the body. This suggests that while aglycones may be more potent in vitro, glycosylation can be a crucial factor for in vivo efficacy.

Other chemical modifications beyond glycosylation also play a significant role in modulating the bioactivity of pratensein analogues. As mentioned earlier, methylation and prenylation are important modifications. Methylation of hydroxyl groups can influence the molecule's lipophilicity and its ability to interact with biological targets. Prenylation, the addition of a prenyl group, enhances the lipophilicity of flavonoids, which can improve their interaction with cell membranes and, consequently, their biological activity.

The inhibitory potential of isoflavonoids on hemoglobin glycosylation has also been studied. This process is a non-enzymatic reaction implicated in the complications of diabetes. Research has shown that isoflavonoids like biochanin A can completely inhibit hemoglobin glycosylation, and daidzein and genistein also show significant inhibitory activity. This suggests that isoflavonoids, likely including pratensein due to its structural similarities, could have beneficial effects in managing diabetes-related complications through their antioxidant and anti-glycation properties.

The table below details the effects of glycosylation and other modifications on the bioactivity of isoflavones related to pratensein.

| Modification | Effect on Isoflavone Structure | Impact on Bioactivity | Example |

| Glycosylation | Attachment of a sugar moiety | Increases water solubility; may decrease immediate in vitro activity but can enhance in vivo bioavailability and duration of action. | Pratensein 7-O-β-D-glucoside |

| Deglycosylation | Removal of a sugar moiety | Increases lipophilicity and often enhances in vitro antioxidant and other biological activities. | Conversion of isoflavone glycosides to aglycones via fermentation. |

| Methylation | Addition of a methyl group to a hydroxyl group | Can increase or decrease bioactivity depending on the position of methylation; affects lipophilicity. | Prunetin (methoxylated genistein) |

| Prenylation | Addition of a prenyl group | Increases lipophilicity, enhancing interaction with cell membranes and often increasing bioactivity. | Prenylated flavonoids showing enhanced antioxidant activity. |

### 5. Advanced Analytical and Experimental Methodologies in Pratensein Research

The study of pratensein, an O-methylated isoflavone, relies on a suite of sophisticated analytical and experimental techniques. These methodologies are crucial for its detection, quantification, structural elucidation, and the investigation of its biological activities. The following sections detail the primary techniques employed in pratensein research.

#### 5.1. Chromatographic Separation and Quantification Techniques for Pratensein

Chromatographic methods are fundamental for separating pratensein from complex matrices, such as plant extracts, and for its quantification.

##### 5.1.1. High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of isoflavones, including pratensein. Its precision and versatility are leveraged for both qualitative and quantitative assessments, ensuring the purity and concentration of the compound in various samples. HPLC is widely applied in the pharmaceutical industry for drug analysis, in the food and beverage industry for quality control, and in forensic science. In the context of natural products, HPLC methods are developed to separate and quantify major isoflavones from plant extracts, such as those from Trifolium pratense (red clover). These methods are often optimized for speed and selectivity, particularly to distinguish isoflavones from potential degradation products. For instance, a stability-indicating HPLC method can be validated for the simultaneous quantification of multiple isoflavones, which is valuable for both food and pharmaceutical applications. The analysis of complex mixtures, such as those containing structurally similar isomers, is a key strength of HPLC. Furthermore, HPLC is instrumental in stability studies, where it can detect degradation products and ensure the integrity of active pharmaceutical ingredients over time.

Recent advancements have seen the use of Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (UHPLC-MS/MS), for the analysis of flavonoids like pratensein in plant species such as Astragalus membranaceus. This hyphenated technique allows for the identification and characterization of various flavonoid compounds, including pratensein and its glycosides.

##### 5.1.2. High-Performance Thin-Layer Chromatography (HPTLC) for Multi-component Quantification

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers enhanced separation and detection capabilities. It is particularly advantageous for the analysis of complex, multi-component samples like crude plant extracts. HPTLC allows for the parallel separation of numerous samples on a single plate, leading to high throughput, time savings, and cost-effective analysis. This technique is well-suited for the quantification of herbal drugs and their active ingredients, as well as for creating chemical fingerprints of formulations to ensure quality and detect adulteration. The method's versatility is further demonstrated by its ability to handle a wide choice of solvents and its suitability for post-chromatographic derivatization. In the context of pratensein and other phytochemicals, HPTLC can be used to quantify specific compounds within a complex mixture. For example, HPTLC has been successfully employed for the quantification of flavonoids in various plant extracts.

#### 5.2. Spectrometric Characterization and Profiling

Spectrometric techniques are indispensable for confirming the chemical structure of pratensein and for comprehensive metabolic profiling.

##### 5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool for the structural elucidation of organic compounds, including pratensein. It provides detailed information about the molecular structure, dynamics, and chemical environment of molecules. The fundamental principle of NMR involves the interaction of atomic nuclei with an external magnetic field, which results in resonance signals that are characteristic of the nucleus's chemical environment. Both 1H and 13C NMR are commonly used to analyze organic molecules. 1H NMR helps identify specific proton environments, which can aid in differentiating between isomeric forms. Although less sensitive, 13C NMR provides complementary information about the carbon backbone of the molecule. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are employed to resolve spectral overlap and gain more detailed structural insights. The structural elucidation of pratensein has been confirmed through the use of NMR spectroscopy.

##### 5.2.2. Mass Spectrometry (MS) and Hyphenated Techniques for Comprehensive Metabolomic Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive technique used for the structural analysis and identification of compounds by measuring the mass-to-charge ratio of ions. In the study of pratensein, MS, particularly when coupled with chromatographic separation techniques (hyphenated techniques), is crucial for metabolomic fingerprinting and fragmentation analysis.

Metabolomic fingerprinting provides a characteristic profile of the metabolites present in a sample at a specific time. This technique is valuable for the quality control of phytopharmaceuticals and for understanding the metabolic variations in biological systems. UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a common method for identifying and characterizing flavonoid compositions in plants. The fragmentation patterns observed in the MS/MS spectra provide structural information about the molecules. For instance, the fragmentation of polymethoxylated flavonoids like pratensein often involves the loss of methyl radicals. The molecular ion peak (M+) in a mass spectrum gives the molecular mass of the compound, while the fragmentation pattern serves as a molecular fingerprint that can be used for identification.

The analysis of fragmentation efficiency in techniques like MALDI-TOF-TOF tandem mass spectrometry can provide deeper insights into the structural properties of molecules. While often applied to proteins, the principles of fragmentation analysis are fundamental to the structural characterization of a wide range of organic molecules, including isoflavones.

#### 5.3. In Vitro Cellular Models for Biological Mechanism Elucidation

In vitro cellular models are essential tools for investigating the biological mechanisms of action of compounds like pratensein. These models, which include cell lines and primary cells, allow researchers to study cellular responses in a controlled environment. Human cell line models, such as those derived from tumors or immortalized cell lines, have been widely used in pharmacogenomic studies to predict clinical responses to drugs and to identify the biological mechanisms underlying these responses. These models are relatively inexpensive and easy to manipulate, making them valuable for generating and testing hypotheses. For example, in cancer research, cell line models are used to study the effects of genetic variations on drug efficacy.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly being used as they more accurately mimic the in vivo physiological state of cells by providing structural, mechanical, and biochemical cues that are absent in traditional 2D cultures. These advanced models are being used to study liver diseases, cancer, and other conditions. The development of appropriate scaffolds and matrices is key to creating realistic in vitro models that can accurately recapitulate the microenvironment of tissues. While the direct use of these models to study pratensein specifically is an area for further research, the established utility of in vitro models in elucidating the biological mechanisms of various compounds provides a strong framework for future investigations into pratensein's activities.

Advanced Analytical and Experimental Methodologies in Pratensein Research

In Vitro Cellular Models for Biological Mechanism Elucidation

Diverse Cancer Cell Lines (e.g., Breast Carcinoma, Prostate Cancer, Hepatocellular Carcinoma, Glioblastoma)

Pratensein's effects on cancer cells have been explored across various cell lines, revealing its potential as an anti-cancer agent. In breast cancer, studies on MCF-7 and MDA-MB-231 cell lines demonstrated that extracts containing pratensein (B192153) can reduce cell viability in a dose- and time-dependent manner. This is achieved through the induction of apoptosis and autophagy. Furthermore, pratensein and its glycoside form have been shown to increase the expression of pro-apoptotic genes like p53, bax, and caspase-3, while decreasing the anti-apoptotic bcl-2 gene in these breast cancer cells.

Research on prostate cancer cell lines, LNCap and PC3, has shown that extracts containing pratensein significantly reduce cell viability and nitric oxide (NO) production. These extracts induced both apoptosis and autophagy, with a synergistic cytotoxic effect observed when combined with paclitaxel.

In the context of hepatocellular carcinoma, cell lines such as HepG2, Huh7, SMMC-7721, and MHCC-97H have been used to demonstrate the anti-proliferative effects of compounds found in plants known to contain pratensein. Studies have shown that these compounds can inhibit cell proliferation and colony formation, as well as induce apoptosis. For instance, treatment with certain compounds led to an increase in the cleaved forms of caspase 9, caspase 3, and PARP, all of which are indicators of apoptosis.

Glioblastoma, a highly aggressive brain tumor, has also been a subject of investigation. In the U87MG glioblastoma cell line, extracts from Trifolium pratense, a source of pratensein, were found to decrease cell viability, reduce nitric oxide production, and induce both apoptosis and autophagy. Similarly, in C6 glioblastoma cells, these extracts led to decreased cell proliferation and an increased number of apoptotic cells.

Table 1: Effects of Pratensein and Related Extracts on Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings |

|---|---|---|

| MCF-7, MDA-MB-231 | Breast Carcinoma | Reduced cell viability, induction of apoptosis and autophagy, altered expression of apoptotic genes. |

| LNCap, PC3 | Prostate Cancer | Decreased cell viability, reduced nitric oxide production, induction of apoptosis and autophagy. |

| HepG2, Huh7, SMMC-7721, MHCC-97H | Hepatocellular Carcinoma | Inhibition of cell proliferation and colony formation, induction of apoptosis. |

| U87MG, C6 | Glioblastoma | Decreased cell viability, reduced nitric oxide production, induction of apoptosis and autophagy. |

Neuronal Cell Lines (e.g., HT22) for Neuroprotection Studies

The neuroprotective properties of pratensein have been investigated using neuronal cell lines, most notably the murine hippocampal HT22 cell line. This cell line is particularly useful for studying mechanisms of neurodegeneration and testing potential neuroprotective compounds because it is sensitive to glutamate-induced oxidative stress.

In a model of cerebral ischemia-reperfusion injury using HT22 cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), pratensein demonstrated significant neuroprotective effects. It was found to increase cell viability and reduce the secretion of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. The underlying mechanism appears to involve the activation of the Nrf2 antioxidant signaling pathway, which in turn suppresses the activation of the NLRP3 inflammasome, leading to reduced inflammation and apoptosis.

Studies have also utilized HT22 cells to explore the neuroprotective effects of various natural compounds against glutamate-induced toxicity. These investigations measure intracellular reactive oxygen species (ROS) accumulation and the expression of antioxidant enzyme genes to assess the protective potential of these compounds.

Immunological Cell Models (e.g., RAW 264.7 Macrophages) for Inflammatory Response Studies

The anti-inflammatory activity of pratensein and related compounds is often studied using the RAW 264.7 macrophage cell line. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response, providing a valuable model to screen for anti-inflammatory agents.

Research has shown that pratol (B192162), a compound structurally related to pratensein, can significantly reduce the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated RAW 264.7 cells. This effect is achieved without causing cytotoxicity. Furthermore, pratol was found to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The mechanism of action involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.

Other studies using RAW 264.7 cells have demonstrated that various natural compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β, further highlighting the utility of this cell line in inflammation research.

Endothelial Cell Models (e.g., HUVEC) for Angiogenesis Research

Human Umbilical Vein Endothelial Cells (HUVEC) are a standard in vitro model for studying the process of angiogenesis, the formation of new blood vessels. These cells are instrumental in investigating the effects of various compounds on endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis.

HUVECs express key factors involved in angiogenesis, including Vascular Endothelial Growth Factors (VEGFs) and their receptors. The signaling pathways in these cells, such as the phosphorylation of VEGFR, Akt, and MAPK, are crucial for the angiogenic process. While direct studies on pratensein's effect on HUVECs are limited, research on related flavonoids and extracts containing these compounds in other endothelial models suggests potential anti-angiogenic properties. The investigation of pratensein's specific impact on HUVEC signaling and function remains an area for future research.

In Vivo Animal Models for Systemic Biological Effect Assessment

Neurodegenerative Disease Models (e.g., Alzheimer's Disease, Cerebral Ischemia-Reperfusion Injury)

Animal models are crucial for understanding the systemic effects of pratensein in complex neurological disorders. In the context of Alzheimer's disease, a common model involves the injection of amyloid-beta (Aβ) peptides into the hippocampus of rats to induce cognitive impairment. Studies using this model have shown that pratensein treatment can significantly improve learning and memory, and attenuate neuronal degeneration and apoptosis in the hippocampus. Mechanistically, pratensein has been found to reduce inflammatory markers and regulate the expression of genes related to Aβ deposition.

For studying cerebral ischemia-reperfusion (I/R) injury, the middle cerebral artery occlusion (MCAO) model in rats is frequently used. This model mimics the conditions of a stroke. Research has demonstrated that pratensein administration can mitigate cerebral infarction, reduce neurological deficits, and decrease neuronal apoptosis in MCAO/R rats. These protective effects are linked to the suppression of the NLRP3 inflammasome and activation of Nrf2 signaling.

Table 2: Pratensein in In Vivo Neurodegenerative Disease Models

| Disease Model | Animal | Key Findings |

|---|---|---|

| Alzheimer's Disease (Aβ-induced) | Rat | Improved cognitive function, attenuated neuronal degeneration, reduced inflammation. |

| Cerebral Ischemia-Reperfusion (MCAO) | Rat | Reduced cerebral infarction, decreased neurological deficits, mitigated neuronal apoptosis. |

Cancer Xenograft Models

Cancer xenograft models, where human cancer cells are implanted into immunocompromised mice, are a vital tool for evaluating the in vivo efficacy of potential anti-cancer agents. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system.

While specific studies detailing the use of isolated pratensein in xenograft models are not prevalent in the searched literature, research on extracts from plants like Trifolium pratense, a known source of pratensein, has been conducted. For example, the effects of such extracts have been assessed in 4T1 breast tumor-bearing BALB/c mice, where supplementation was found to inhibit tumor cell growth. The development of xenograft models using various cancer cell lines, including subcutaneous and orthotopic approaches, provides a valuable platform for future investigations into the in vivo anti-tumor effects of pratensein.

Inflammation and Oxidative Stress Models

The dual therapeutic potential of Pratensein(1-) in mitigating inflammation and oxidative stress has been substantiated through various advanced analytical and experimental methodologies. Research has employed a range of in vitro and in vivo models to elucidate the mechanisms underlying these effects, focusing on key biomarkers and cellular signaling pathways.

In Vitro Models

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

A primary in vitro model used to study the neuroprotective effects of Pratensein is the oxygen-glucose deprivation/reoxygenation (OGD/R) assay in HT22 hippocampal nerve cells. This model simulates the conditions of cerebral ischemia-reperfusion injury, a condition characterized by significant inflammation and oxidative stress.

Research findings indicate that Pratensein significantly counters OGD/R-induced damage. It has been shown to decrease the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β). Concurrently, Pratensein ameliorates oxidative stress by reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. It also enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).

Mechanistically, Pratensein's protective actions are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant signaling pathway. Activation of Nrf2 by Pratensein leads to the suppression of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the inflammatory response. The knockdown of Nrf2 using siRNA has been shown to reverse the protective effects of Pratensein, confirming the central role of this pathway.

Table 1: Effects of Pratensein on Biomarkers in OGD/R-Injured HT22 Cells

Lipopolysaccharide (LPS)-Stimulated Macrophages

Another critical model for inflammation research involves stimulating murine macrophage cell lines, such as RAW 264.7, with lipopolysaccharide (LPS). LPS, a component of gram-negative bacteria, induces a potent inflammatory response, characterized by the release of inflammatory mediators. While direct studies on Pratensein in this model are limited, research on extracts of Trifolium pratense (red clover), a known source of Pratensein, provides valuable insights.

These studies show that Trifolium pratense extracts and their anthocyanin fractions significantly inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages. The underlying mechanism involves the suppression of the nuclear translocation of nuclear factor-kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPKs), both of which are central to the inflammatory signaling cascade. Furthermore, these extracts prevent LPS-induced intracellular ROS production.

Table 2: Anti-inflammatory Effects of Trifolium pratense Extract in LPS-Stimulated RAW 264.7 Macrophages

In Vivo Models

Carrageenan-Induced Paw Edema

The carrageenan-induced rat paw edema model is a classical and widely used assay for evaluating the anti-inflammatory activity of compounds. Injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by swelling (edema). Studies on dry extracts of Trifolium pratense have demonstrated significant anti-inflammatory activity in this model. Oral administration of the extract resulted in an average edema inhibition of 63.37%, indicating a potent systemic anti-inflammatory effect. This effect is attributed to the inhibition of inflammatory mediators involved in the acute phase of inflammation.

Carbon Tetrachloride (CCl₄)-Induced Oxidative Stress

To assess in vivo antioxidant effects, animal models involving chemically induced oxidative stress are employed. In one such model, mice are treated with carbon tetrachloride (CCl₄), a potent hepatotoxin that induces significant oxidative stress in the liver and blood. Research on Trifolium pratense extracts in this model has shown that they can effectively bolster the endogenous antioxidant defense systems. Treatment with the extracts led to measurable changes in the activity of key antioxidant enzymes in the liver and blood hemolysate.

Table 3: Effect of Trifolium pratense Extracts on Antioxidant Enzymes in CCl₄-Treated Mice

Emerging Research Avenues and Future Perspectives for Pratensein

In-depth Characterization of Intracellular Signaling Networks and Pathways

Pratensein (B192153), an O-methylated isoflavone (B191592), demonstrates significant interactions with various intracellular signaling pathways, which are the complex cascades of reactions that govern cellular responses. Understanding these pathways is crucial for elucidating the mechanisms behind pratensein's biological activities. Research has indicated that pratensein can modulate signaling pathways related to inflammation, apoptosis (programmed cell death), and cellular metabolism.

For instance, studies have shown that pratensein can influence the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. It has also been observed to interact with the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is central to cell growth, proliferation, and survival. Further research has pointed towards pratensein's ability to modulate the Nrf-2/Keap-1 pathway, a critical defense mechanism against oxidative stress. In the context of melanogenesis, pratensein has been found to stimulate the phosphorylation of p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinase (ERK) in the MAPK signaling pathway. Additionally, its effects on melanogenesis are linked to the protein kinase A (PKA)-dependent signaling pathway.

Future in-depth characterization of these networks could involve techniques like phosphoproteomics to map the specific phosphorylation events triggered by pratensein, and the use of specific inhibitors and activators to dissect the functional consequences of pathway modulation. A comprehensive understanding of these signaling cascades will be instrumental in defining the precise molecular targets of pratensein and its potential therapeutic applications.

Exploration of Novel Pratensein Derivatives and Prodrug Strategies

To enhance the therapeutic potential of pratensein, researchers are exploring the development of novel derivatives and prodrugs. A derivative is a compound that is structurally similar to a parent compound and is created by chemically modifying it. A prodrug is an inactive or less active compound that is converted into an active drug within the body. The goal of these strategies is to improve key properties such as bioavailability, solubility, and tissue-specific targeting, thereby increasing efficacy and reducing potential side effects.

The synthesis of pratensein derivatives could involve modifying its core isoflavone structure to enhance its interaction with specific biological targets. For example, the addition or modification of functional groups could alter its binding affinity to enzymes or receptors. One study reported on the cytotoxic activity of a pratensein glycoside derivative, suggesting that the addition of a sugar moiety can influence its biological effects.

The prodrug approach is a valuable strategy to overcome limitations in drug delivery. For pratensein, this could involve creating ester or phosphate (B84403) prodrugs to improve its solubility and absorption. These prodrugs would be designed to be stable in the gastrointestinal tract and then be enzymatically cleaved to release the active pratensein molecule at the desired site of action. By leveraging endogenous transporters, prodrugs can also be designed to target specific tissues, such as tumors or the central nervous system. Future research in this area will likely focus on the rational design and synthesis of a library of pratensein derivatives and prodrugs, followed by rigorous preclinical testing to evaluate their improved pharmacokinetic and pharmacodynamic profiles.

Advanced Omics Approaches for Holistic Biological Understanding (e.g., Transcriptomics, Metabolomics)

To gain a comprehensive understanding of the biological effects of pratensein, researchers are turning to advanced "omics" technologies. These approaches, including transcriptomics and metabolomics, allow for the large-scale analysis of genes, proteins, and metabolites within a biological system, providing a holistic view of cellular responses to a compound.

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism, revealing how pratensein may alter gene expression. Metabolomics, on the other hand, focuses on the global analysis of all metabolites in a cell or organism, offering insights into how pratensein affects metabolic pathways.

An integrated analysis of transcriptomics and metabolomics data from peach branch samples under cold stress, for example, identified pratensein as one of the compounds involved in the plant's response. In the context of pratensein research, these omics approaches can be used to identify novel molecular targets and biomarkers associated with its activity. For example, treating cells with pratensein and then performing transcriptomic analysis could reveal which genes are upregulated or downregulated, providing clues about the signaling pathways it modulates. Similarly, metabolomic studies could uncover changes in cellular metabolism, such as alterations in lipid or glucose metabolism, following pratensein exposure. The integration of these multi-omics datasets will be crucial for constructing a comprehensive picture of pratensein's mechanism of action.

Long-Term Efficacy and Mechanistic Studies in Complex Biological Systems

While initial studies have demonstrated the potential biological activities of pratensein, long-term studies are essential to establish its sustained efficacy and to fully understand its mechanisms of action in complex biological systems. This involves moving beyond short-term cell culture experiments to more complex in vivo models that better mimic human physiology and disease.

Long-term efficacy studies are crucial for determining whether the beneficial effects of pratensein are maintained over extended periods of administration. This is particularly important for potential applications in chronic conditions. For example, a meta-analysis of studies on Trifolium pratense (red clover), a source of pratensein, has suggested beneficial effects on the lipid profiles of menopausal women. However, more long-term, controlled studies focusing specifically on purified pratensein are needed to confirm these findings and to assess any potential for tachyphylaxis (diminished response over time).

Bioavailability, Distribution, and Metabolism in Research Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of pratensein is a critical aspect of its preclinical development. These pharmacokinetic parameters, collectively known as bioavailability, determine the extent and rate at which the active compound reaches its target site in the body.

Absorption: This refers to the process by which a drug enters the bloodstream. For orally administered compounds like pratensein, this involves passage through the gastrointestinal tract.

Distribution: Once in the bloodstream, a compound is distributed to various tissues and organs.

Metabolism: The body's enzymes, primarily in the liver, chemically modify foreign compounds, a process known as metabolism. This can lead to either activation or inactivation of the compound.